Product packaging for Alazanine(Cat. No.:)

Alazanine

Cat. No.: B10762809
M. Wt: 365.5 g/mol
InChI Key: JGLWGLKNDHZFAP-UHFFFAOYSA-N
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Description

Alazanine is a potent and selective estrogen receptor alpha (ERα) modulator developed for advanced research in oncology and endocrinology. Its primary mechanism of action involves high-affinity binding to ERα, functioning as a selective antagonist in breast tissue. This profile makes it an invaluable pharmacological tool for investigating estrogen receptor-positive (ER+) breast cancer models, enabling studies on tumor proliferation, apoptosis, and the mechanisms underlying anti-estrogen resistance. Beyond oncology, this compound serves as a critical compound for dissecting the complex roles of estrogen signaling in various physiological and pathological processes, including bone metabolism, cardiovascular function, and neuroendocrinology. Researchers utilize this compound to elucidate novel signaling pathways, validate therapeutic targets, and screen for next-generation selective estrogen receptor degraders (SERDs). Supplied with comprehensive analytical data (HPLC, MS) confirming high purity and stability, this compound is tailored to ensure reproducible and reliable results in cell-based assays, in vivo studies, and high-throughput screening applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N2S2+ B10762809 Alazanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21N2S2+

Molecular Weight

365.5 g/mol

IUPAC Name

3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole

InChI

InChI=1S/C21H21N2S2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1

InChI Key

JGLWGLKNDHZFAP-UHFFFAOYSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2SC1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC

Origin of Product

United States

Synthetic and Derivatization Methodologies for Alazanine and Its Analogues

Established Synthetic Pathways: Mechanistic Considerations

The synthesis of cyanine (B1664457) dyes, including the benzothiazolium class to which Alazanine belongs, typically involves the condensation of activated heterocyclic quaternary salts with a compound serving as a source for the polymethine chain. For benzothiazolium cyanine dyes, a common approach utilizes N-alkyl-2-methylbenzothiazolium salts. mdpi.comnih.govchemistryjournal.inrsc.org

A general established pathway for the synthesis of symmetrical trimethine cyanine dyes, such as the this compound cation (3,3'-Diethylthiacarbocyanine), involves the reaction of two equivalents of a quaternary benzothiazolium salt containing a reactive methyl group at the 2-position with an orthoformate ester (e.g., triethyl orthoformate) in the presence of a base or an acid catalyst. The mechanism generally proceeds through the formation of an intermediate, followed by condensation and elimination steps that build the conjugated polymethine bridge between the two heterocyclic rings. The methyl group on the quaternary salt is activated by the adjacent positively charged nitrogen, making the protons acidic and susceptible to deprotonation by a base, initiating the condensation sequence.

For unsymmetrical cyanine dyes or those with substituted polymethine chains, variations of this condensation reaction are employed, often involving the reaction of a heterocyclic quaternary salt with a pre-formed intermediate containing a reactive aldehyde or anilino vinyl group, which then reacts with a second heterocyclic quaternary salt. nih.gov

Novel Synthetic Approaches and Methodological Innovations

While established methods provide reliable routes to benzothiazolium cyanine dyes, ongoing research explores novel synthetic approaches and methodological innovations to improve efficiency, yield, selectivity, and access to more complex structures or those with specific properties.

Recent advancements in the synthesis of benzothiazole-derived cyanine dyes have focused on strategies such as nucleophilic substitution at the meso-position of the polymethine backbone to introduce functional groups that can tune spectral properties, such as increasing the Stokes shift. bohrium.com One five-step method for synthesizing an asymmetric cyanine dye containing a benzothiazole (B30560) moiety involved N-alkylation of 2-methyl benzothioimidazole, followed by reaction with N,N′-diphenylformimide, condensation with a quinolone derivative, and final deprotection. rsc.org These novel approaches often aim to overcome limitations of traditional methods, such as achieving better control over isomer formation or enabling the incorporation of diverse functionalities.

Design and Synthesis of this compound Derivatives for Mechanistic Probing

The design and synthesis of this compound derivatives and analogues are crucial for understanding the relationship between their structure and properties, as well as for exploring potential applications. This involves rational design principles to target specific characteristics and the application of appropriate synthetic strategies to achieve the desired structural modifications.

Rational Design Principles of Analogues

Rational design of cyanine dye analogues, including those based on the this compound scaffold, is often guided by the desired photophysical properties (e.g., absorption and emission wavelengths, fluorescence intensity, Stokes shift) or interactions with specific biological targets. Modifications can be strategically introduced to:

Alter the length of the polymethine chain: This directly impacts the electronic conjugation and thus the absorption and emission wavelengths.

Introduce substituents on the polymethine chain or heterocyclic rings: These substituents can affect steric bulk, electronic properties (electron-donating or withdrawing), solubility, and potential sites for further conjugation or functionalization.

Alter the counterion: While not a covalent modification of the core dye structure, the choice of counterion can significantly impact solubility, stability, and formulation properties. This compound is known to exist with triclofenate counterions. nih.govncats.iodrugfuture.com

The design often involves considering the impact of these modifications on intramolecular charge transfer (ICT) characteristics, which can influence properties like Stokes shift. bohrium.com

Synthetic Strategies for Structural Modifications

Synthetic strategies for creating this compound analogues involve applying and adapting the general methods for cyanine dye synthesis. Structural modifications can be introduced at various stages:

Modification of the heterocyclic precursor: Synthesizing substituted benzothiazolium salts allows for the introduction of functional groups onto the aromatic rings of the final cyanine dye.

Modification of the polymethine chain source: Using different linkers or introducing substituents on the molecule that forms the polymethine bridge can lead to modified chain structures.

Post-synthetic modification: In some cases, functional groups on the synthesized cyanine dye can be further modified using various chemical reactions, such as conjugation reactions for attachment to biomolecules. rsc.org

These strategies require careful control of reaction conditions, including stoichiometry, temperature, reaction time, and the choice of catalysts and solvents, to ensure the selective formation of the desired analogue.

Molecular and Cellular Mechanisms of Action of Alazanine

Target Identification and Validation at the Molecular Level

Identifying the specific molecular targets of a compound is a fundamental step in characterizing its mechanism of action. For Alazanine, investigations have explored its interaction with enzymes and its impact on key cellular processes.

Enzyme Inhibition Studies

This compound is a chemical compound being researched for its potential therapeutic applications, particularly in kinase inhibition. ontosight.ai Kinases are enzymes that play critical roles in signal transduction pathways within cells. ontosight.ai Inhibitors of kinases can be valuable tools in addressing diseases characterized by the dysregulation of these pathways, such as cancer. ontosight.ai The specificity and potency of this compound against particular kinases would influence its potential therapeutic utility. ontosight.ai

Beyond kinase inhibition, this compound triclofenate has been investigated in the context of metabolic enzymes. In studies exploring glutathione (B108866) homeostasis, this compound triclofenate was identified as a candidate molecule. core.ac.uk While it did not appear to be a direct inhibitor of glutathione synthesis, research indicated that this compound triclofenate might target glutamate (B1630785) dehydrogenase. core.ac.uk This potential interaction could prevent glutamine anaplerosis into the tricarboxylic acid (TCA) cycle. core.ac.uk However, it is noted that other mechanisms might also contribute to the observed phenotype in these studies. core.ac.uk

Based on the available research findings in the provided snippets, detailed quantitative data from enzyme inhibition studies, such as IC50 or Ki values for specific enzymes, is not presented.

Receptor Binding Kinetics and Thermodynamics

The interaction of a compound with cellular receptors involves complex binding kinetics and thermodynamics, which dictate the affinity, potency, and duration of the compound's effect. Binding affinity and kinetics, target conformations, binding thermodynamics, and ligand efficiency are key aspects of ligand-receptor interactions. labome.com Ligand binding assays, including labeled, label-free, structure-based, thermodynamic, and whole-cell methods, are employed to analyze these interactions. labome.com Thermodynamic principles suggest that the binding free energies of ligands with different receptor conformations can potentially indicate their efficacy if the receptor's functional response is thermodynamically determined. chemrxiv.org Binding thermodynamics can also offer insights into how a drug interferes with signal transduction pathways, a concept referred to as "thermodynamic discrimination." nih.gov

However, specific detailed research findings regarding the receptor binding kinetics and thermodynamics of this compound are not available in the provided search results.

Interaction with Subcellular Processes

This compound triclofenate has been examined for its effects on subcellular processes, including those related to glutathione homeostasis. Glutathione (GSH) is a crucial small molecule thiol involved in various cellular functions, including antioxidant defense, detoxification, and modulation of protein activity. core.ac.uk Dysregulation of glutathione is associated with numerous diseases. core.ac.uk

In a study investigating molecules that might inhibit glutathione synthesis, this compound triclofenate was evaluated. core.ac.uk Surprisingly, it did not appear to be a significant inhibitor of glutathione synthesis. core.ac.uk Despite this, expression of GshF was found to prevent cell death caused by exposure to this compound triclofenate. core.ac.uk This suggests an indirect interaction or a mechanism related to glutathione but not involving direct synthesis inhibition. Further research is indicated to fully understand the mechanism of action in this context. core.ac.uk

Cellular Pathway Modulation

The molecular interactions of a compound translate into broader effects on cellular pathways, influencing signal transduction and metabolic networks.

Signal Transduction Cascade Perturbations

As a compound being investigated for kinase inhibition, this compound has the potential to perturb signal transduction cascades. ontosight.ai Kinases are central components of these pathways, relaying signals from outside the cell to the nucleus and influencing various cellular processes such as growth, differentiation, and apoptosis. ontosight.ai By inhibiting specific kinases, this compound could modulate these signaling cascades, thereby impacting cellular behavior. ontosight.ai The extent and nature of these perturbations would depend on the specific kinases targeted and their roles within the cellular signaling network. While the potential for signal transduction modulation through kinase inhibition is noted, detailed studies specifically outlining the comprehensive signal transduction cascades affected by this compound are not extensively described in the provided information.

Impact on Cellular Metabolic Networks

This compound's interaction with cellular processes extends to its impact on metabolic networks. The finding that this compound triclofenate may target glutamate dehydrogenase and prevent glutamine anaplerosis into the TCA cycle highlights a potential influence on cellular metabolism. core.ac.uk Glutamine anaplerosis is a process by which glutamine is used to replenish intermediates of the TCA cycle, which is central to energy production and biosynthesis in the cell. Perturbing this process can have significant effects on cellular energy status and the availability of precursors for macromolecule synthesis. core.ac.uk While this specific interaction has been identified, further research is needed to fully characterize the broader impact of this compound on cellular metabolic networks and how these metabolic alterations contribute to its observed biological effects. core.ac.uk

Based on the available information, detailed quantitative data tables illustrating the impact of this compound on specific metabolic fluxes or the abundance of various metabolites across different conditions are not provided in the search results.

Cell Cycle Dynamics and Apoptotic Pathway Engagement in Preclinical Models

While direct studies specifically detailing this compound's impact on cell cycle dynamics and apoptotic pathway engagement in preclinical models were not extensively found, research on other compounds with antiparasitic or antineoplastic activities provides a framework for understanding potential mechanisms. Apoptosis, a programmed cell death process, is crucial for tissue homeostasis and disease prevention, and its dysregulation is a hallmark of diseases like cancer mdpi.comnih.govassaygenie.com. The apoptotic pathway involves a complex interplay of intrinsic and extrinsic signaling routes, often converging on the activation of caspase proteins mdpi.comassaygenie.com. The intrinsic pathway is regulated by the Bcl-2 protein family and can be initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of apoptogenic factors like cytochrome c mdpi.comnih.govresearchgate.net. The extrinsic pathway is triggered by external signals, such as the binding of death ligands to cell surface receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases mdpi.comassaygenie.com.

Preclinical models are utilized to evaluate the efficacy and mechanisms of potential therapeutic agents, including their effects on cell survival and apoptosis nih.govembopress.orgmdpi.com. Studies on other compounds have shown the ability to induce apoptosis by modulating caspase family proteins, upregulating pro-apoptotic markers like Bax, and downregulating anti-apoptotic markers like Bcl-2 nih.gov. Some compounds have been shown to induce apoptosis via the mitochondrial apoptotic pathway and involve proteins like p53 nih.gov. The targeting of anti-apoptotic proteins has emerged as a promising therapeutic avenue in preclinical cancer models nih.gov.

Given this compound's reported biological activities, it is plausible that its mechanisms could involve the modulation of cell cycle progression or the induction of apoptosis, potentially through pathways similar to those affected by other compounds studied in preclinical settings. However, specific data on this compound's direct effects on these processes in preclinical models were not available in the consulted literature.

Mechanisms of Antiparasitic Activity: In Vitro and In Vivo Model Investigations

This compound has been identified as a compound with antiparasitic activity who.intbiorxiv.orgnih.gov. Investigations into the mechanisms of antiparasitic agents often involve both in vitro and in vivo studies to understand their effects on parasites ijvets.commdpi.comnih.govmdpi.com. These studies aim to identify how the compound interacts with the parasite, the resulting cellular responses, and potential mechanisms of resistance.

In vitro studies allow for controlled environments to assess the direct effects of a compound on parasites, such as inhibiting motility, egg hatching, or survival ijvets.commdpi.commdpi.comscielo.br. In vivo models, often utilizing infected animals, provide insights into the compound's efficacy within a living host and its impact on parasite burden and disease progression ijvets.comnih.gov.

Research on various antiparasitic compounds has revealed diverse mechanisms of action, including the disruption of essential cellular structures like microtubules, interference with metabolic pathways, and the generation of reactive oxygen species mdpi.compatsnap.comwikipedia.orgdrugbank.comwebmd.comnih.gov. For example, some anthelmintics work by binding to tubulin, thereby inhibiting microtubule polymerization, which is vital for nutrient absorption and cell division in parasites patsnap.comwikipedia.orgdrugbank.com. This disruption can lead to impaired glucose uptake, energy depletion, and ultimately parasite death patsnap.comwikipedia.orgdrugbank.com. Other compounds target specific enzymes or pathways critical for parasite survival webmd.comnih.gov.

While the broad classification of this compound as an anthelmintic suggests its activity against parasitic worms who.intbiorxiv.org, detailed information specifically on the in vitro and in vivo investigations of this compound's antiparasitic mechanisms was not extensively found in the provided search results. However, the general principles and methodologies described in the context of other antiparasitic agents would likely apply to studies investigating this compound.

Parasite-Specific Target Interaction

Identifying parasite-specific targets is a key aspect of understanding the mechanism of action of antiparasitic compounds weforum.orgnih.govnih.gov. Drugs that selectively target molecules or pathways essential for the parasite but absent or significantly different in the host are desirable to minimize off-target effects weforum.org.

Various parasite-specific targets have been explored for drug development. These can include unique metabolic enzymes, structural proteins, or pathways involved in nutrient acquisition or host interaction weforum.orgnih.govnih.gov. For instance, some research focuses on targeting proteins involved in the formation of pores in the parasitophorous vacuole membrane, which are essential for nutrient uptake by parasites like Toxoplasma gondii and Plasmodium species weforum.org. Other targets include cytoskeletal proteins, proteins involved in intracellular signaling, and components of the gene expression machinery nih.gov.

While this compound is classified as an anthelmintic who.intbiorxiv.org, the specific parasite-specific target(s) with which this compound interacts were not clearly identified in the provided search results. Research on other anthelmintics often points to targets such as tubulin patsnap.comwikipedia.orgdrugbank.com. Further research would be needed to elucidate the precise molecular target(s) of this compound within parasitic organisms.

Cellular Responses in Parasitic Models

Exposure to antiparasitic compounds can elicit a range of cellular responses in parasites, depending on the compound's mechanism of action. These responses can include morphological changes, disruption of cellular processes, and ultimately cell death ijvets.commdpi.com.

In vitro studies using parasitic models can reveal dose- and time-dependent effects of a compound on parasite viability, motility, and development ijvets.commdpi.commdpi.com. For example, studies have observed that plant extracts with antiparasitic activity can cause morphological deformities and cuticular shrinkage in nematodes ijvets.commdpi.com. Other cellular responses can include the inhibition of sporulation or interference with the parasite's ability to absorb nutrients ijvets.compatsnap.comwikipedia.orgdrugbank.com.

While the specific cellular responses induced by this compound in parasitic models were not detailed in the provided search results, it is expected that its anthelmintic activity would be associated with observable cellular effects on the target parasites. These effects could potentially involve disruptions to motility, integrity, or essential metabolic functions, similar to those observed with other compounds studied in parasitic models.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Structural Elucidation Techniques

High-resolution techniques are employed to determine the detailed atomic arrangement and three-dimensional structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). It provides detailed information about the connectivity of atoms and their local chemical environment, which can be used to infer molecular conformation. While NMR is routinely applied for structural elucidation of organic compounds, specific NMR spectroscopic data, such as chemical shifts, splitting patterns, and coupling constants, for Alazanine or this compound Triclofenate were not found in the consulted search results.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight of a compound and its fragmentation pattern. This fragmentation pattern can be used to deduce structural information. The PubChem entry for this compound Triclofenate lists a computed molecular weight of 956.9 g/mol nih.gov. While MS is a standard technique for verifying the molecular weight and gaining structural insights through fragmentation, specific mass spectral data (e.g., parent ion m/z, key fragment ions) for this compound or this compound Triclofenate were not detailed in the provided search results. Mentions of MALDI MS were found in the context of analyzing formulations containing this compound triclofenate, but specific mass spectra of this compound Triclofenate itself were not presented fishersci.ca.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound, providing information about the functional groups present and the molecular structure. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. These techniques are complementary, as different molecular vibrations may be active in IR and Raman spectra. Although IR and Raman spectroscopy are valuable tools for chemical characterization, specific IR or Raman spectra or detailed peak assignments for this compound or this compound Triclofenate were not available in the consulted search results.

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of the atoms in a crystal, the electron density can be mapped, and the positions of the atoms can be determined. This technique provides definitive information about bond lengths, bond angles, and molecular conformation in the solid state. While X-ray crystallography is the gold standard for obtaining high-resolution structural information, specific data regarding the crystal structure of this compound or this compound Triclofenate was not found in the provided search results.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating components in a mixture, identifying individual compounds, and assessing their purity.

Subject: Regarding the Article on the Chemical Compound “this compound”

Thank you for your request to generate an English article focusing solely on the chemical compound “this compound” and its characterization using specific advanced spectroscopic and analytical techniques and advanced microscopic techniques.

Based on the comprehensive search conducted, information specifically detailing the application of Gas Chromatography (GC) for volatile component analysis, hyphenated techniques (LC-MS, GC-MS) for comprehensive profiling, and advanced microscopic techniques for morphological analysis and cellular localization specifically to the compound this compound was not found within the available search results.

While the search provided the PubChem CID and general information about this compound nih.gov, and also general descriptions and applications of the requested analytical and microscopic techniques lcms.czuni-muenster.deargus-analysen.deuct.ac.zafrontiersin.orgoxinst.comnih.govlcms.czmdpi.combiorxiv.orgnih.govresearchgate.netnih.govuit.nonih.govresearchgate.net, there were no specific research findings or data tables linking these methods directly to the characterization or analysis of this compound as per the strict requirements of your outline.

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Below is the table of compounds and their PubChem CIDs as requested, based on the compound explicitly mentioned in the request and found in the search results.

Computational Chemistry and Cheminformatics Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations are fundamental computational tools used to investigate the electronic structure and reactivity of molecules. By solving the Schrödinger equation, or approximations thereof, QM methods can provide detailed information about atomic charges, bond orders, molecular orbitals, and energy landscapes. This information is critical for understanding how a molecule might behave in chemical reactions, its stability, and its potential interaction sites. Studies on various chemical systems, such as alloxan (B1665706) and pentalenides, demonstrate the application of QM methods, including Density Functional Theory (DFT), to elucidate electronic structure, stability, and reactivity through analyses like natural bond orbital (NBO) charge distribution and frontier orbital analysis. nih.govrsc.org For Alazanine, QM calculations could theoretically be applied to determine its ground state electronic configuration, predict potential sites for electrophilic or nucleophilic attack, and assess the polarity and distribution of electron density within the molecule. While specific QM studies on this compound are not prominently detailed in the available literature, the principles and methodologies are well-established for characterizing the electronic properties of diverse chemical compounds. taylorfrancis.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to simulate the time-dependent behavior of molecular systems. By applying classical mechanics to atoms and molecules, MD simulations can explore the conformational landscape of a compound and simulate its interactions with other molecules, such as proteins or solvent. nih.govambermd.orgambermd.orgnih.gov This is particularly useful for understanding molecular flexibility, identifying stable conformations, and studying dynamic processes like binding events. MD simulations are widely used to investigate protein-ligand interactions, providing insights into binding pathways, stability of complexes, and the role of flexibility in molecular recognition. nih.govplos.orgnih.govmdpi.com Techniques like enhanced sampling methods, including replica exchange solute tempering and umbrella sampling, are employed to overcome energy barriers and adequately sample the conformational space of molecules, including both ordered and intrinsically disordered proteins. nih.govchemrxiv.orgarxiv.org For this compound, MD simulations could be employed to explore its preferred conformations in different environments (e.g., aqueous solution, lipid bilayers) and to study its dynamic interactions with potential biological targets identified through other methods. While specific MD simulation studies focused solely on this compound are not extensively reported, the application of MD to study protein-ligand interactions and conformational sampling is a standard practice in computational chemistry and drug discovery. nih.govfrontiersin.org Analysis of MD trajectories can yield data on interaction energies, such as short-range Coulomb and Lennard-Jones interactions, providing quantitative measures of binding affinity and stability. researchgate.net

Docking and Scoring Approaches for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein or other biological target. mdpi.comnih.gov Docking algorithms explore various possible binding geometries and score them based on how well they fit into the binding site and the predicted strength of the interaction. This allows for the prediction of potential binding partners and the likely mode of binding. Docking is often used in virtual screening to identify potential drug candidates from large libraries of compounds. pharmaphorum.comenamine.net The success of docking is influenced by factors such as the treatment of different tautomeric forms and protonation states of the ligand. nih.gov While docking provides a static prediction, integrating it with MD simulations can offer a more dynamic and refined view of protein-ligand interactions and improve the reliability of predictions. mdpi.com Given this compound's appearance in drug repositioning screens, docking studies could be a relevant approach to predict potential protein targets by evaluating its binding affinity against a panel of known or suspected therapeutic targets. nih.govresearchgate.netpageplace.deoup.com Although specific docking scores or predicted targets for this compound are not widely documented in the provided search results, the methodology is directly applicable to assess its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique that aims to build predictive models correlating the chemical structure of compounds with their biological activity. pharmaphorum.comnih.govnih.govyoutube.com QSAR models use molecular descriptors, which are numerical representations of various structural and physicochemical properties of molecules, to develop mathematical relationships that can predict the activity of new or untested compounds. youtube.com This approach is valuable for understanding which molecular features are important for activity and for designing compounds with improved properties. QSAR studies have been applied to diverse sets of compounds, including alanine (B10760859) analogs and 8-azaadenine (B1664206) derivatives, to model activities such as antigelling activity and receptor antagonism. nih.govnih.gov For this compound, if a dataset of structurally related compounds with known activity against a particular target were available, QSAR modeling could be used to build a predictive model. This model could then be used to predict the activity of this compound or to design novel analogs with potentially enhanced activity. While the provided information does not include specific QSAR models developed for this compound, the principles of QSAR are directly relevant to analyzing its potential biological effects based on its structure.

In Silico Screening and Drug Repositioning Methodologies

In silico screening, often incorporating techniques like docking and QSAR, involves computationally evaluating large libraries of compounds to identify potential hits for a specific biological target or activity. pharmaphorum.com Drug repositioning, also known as drug repurposing or rescue, is a strategy that utilizes in silico and experimental methods to find new therapeutic uses for existing or investigational drugs. nih.govblogspot.comresearchgate.netoup.com This approach offers advantages, such as known pharmacokinetic and toxicity profiles for approved drugs, potentially accelerating the development process. oup.com this compound triclofenate has been identified in screens of known drugs and bioactive compounds in the context of neglected diseases, suggesting its inclusion in in silico drug repositioning libraries. nih.govblogspot.comresearchgate.netpageplace.deoup.com These screens aim to identify compounds with previously uncharacterized activity against specific pathogens or disease pathways. oup.com The process often involves assembling collections of known drugs or compounds and screening them computationally or experimentally in relevant systems. nih.govresearchgate.net While this compound was identified as a hit in some screens, it was also noted as having limited public annotation, highlighting the role of such screens in uncovering potential new applications for less-studied compounds. nih.govblogspot.comresearchgate.net

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics is an interdisciplinary field that applies computational and informational techniques to chemical data. pharmaphorum.com It encompasses various methods for organizing, analyzing, and transforming chemical information into meaningful insights. Key applications include the storage and handling of chemical structures, prediction of properties, virtual screening, similarity analysis, and the design of chemical compounds and libraries. pharmaphorum.com Cheminformatics plays a vital role in exploring chemical space, which represents the collection of all possible molecules. By using cheminformatics tools, researchers can navigate this vast space, identify novel chemical entities, and design targeted compound libraries for screening. rsc.orgnovalix.comnih.gov Techniques such as analyzing exploited vector patterns of molecular scaffolds can be used to assess chemical diversity and prioritize compounds for library design and hit expansion. nih.gov For this compound, cheminformatics approaches could be used to analyze its structural features, compare it to known bioactive compounds, and explore its position within chemical space. This can aid in identifying similar compounds, predicting potential properties, and guiding the design of focused libraries for further investigation. The design of DNA-encoded libraries, for instance, utilizes cheminformatics to select building blocks and control the properties of the resulting libraries, showcasing the application of these methods in creating diverse sets of compounds for screening. rsc.orgnovalix.com

Preclinical Pharmacological and Toxicological Research Paradigms Non Human Models

In Vitro Pharmacological Characterization in Advanced Cell Models

In vitro studies using advanced cell models are fundamental in the early assessment of a compound's pharmacological profile. These studies provide insights into the compound's interactions with biological targets and its effects on cellular processes.

Receptor Binding and Enzyme Inhibition Assays

Alazanine has been noted for its potential in kinase inhibition, a class of enzymes critical for various cellular signaling pathways. nih.gov While the specific spectrum of kinases inhibited by this compound and detailed data on its binding affinities to various receptors were not extensively detailed in the available literature, the focus on kinase inhibition suggests investigations into these interactions are part of its characterization. One study exploring glutathione (B108866) metabolism mentioned this compound triclofenate and suggested it does not appear to inhibit glutathione synthesis. This research also indicated glutamate (B1630785) dehydrogenase as a potential target of this compound triclofenate, suggesting investigations into its effects on specific enzyme activities are underway.

Cell-Based Functional Assays (e.g., Cell Viability in Research Contexts)

Cell-based assays are employed to evaluate the functional impact of this compound on living cells. These assays can assess various cellular responses, including viability, proliferation, and specific pathway modulation. This compound triclofenate was included in a high-throughput screening study for antimalarial activity, indicating its evaluation in cell-based assays to determine its effect on parasite viability. In the context of glutathione metabolism research, this compound triclofenate's effect on cell viability was also examined, with findings suggesting that GshF expression could prevent cell death caused by exposure to the compound. While specific quantitative data from comprehensive cell viability assays across a range of cell lines or detailed dose-response curves were not provided in the search results, these studies highlight the use of cell-based models to understand this compound's biological effects.

In Vivo Efficacy Studies in Relevant Animal Models

In vivo studies using animal models are essential for evaluating the efficacy of a compound within a complex biological system, providing insights that cannot be fully replicated in vitro.

Efficacy in Disease Models (e.g., Parasitic Infections)

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Animal Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are critical for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK), and how it exerts its effects at the site of action over time (PD). These studies help establish the relationship between drug exposure and its biological effects, informing dose selection and treatment regimens for further research. Research into this compound and similar compounds typically includes in vivo studies to assess pharmacokinetics. nih.gov While the importance of PK/PD modeling in animal systems for drug development is well-established, specific PK/PD parameters or detailed modeling results for this compound were not provided in the search results.

Mechanistic Toxicology in Preclinical Systems (e.g., Cellular Stress Responses, Organ-Specific Enzyme Changes)

Preclinical toxicology studies in non-human systems are conducted to identify potential toxic effects of a compound and understand the underlying mechanisms. These studies can involve assessing cellular stress responses and changes in organ-specific enzyme activities. While detailed comprehensive toxicological profiles for this compound were not extensively available, preclinical toxicity assessments are a standard part of the research and development process for chemical compounds. nih.gov Research investigating glutathione metabolism and the effects of this compound triclofenate touched upon cellular responses, noting that GshF expression prevented cell death induced by the compound, suggesting an interaction with cellular stress or metabolic pathways. The potential targeting of glutamate dehydrogenase by this compound triclofenate also hints at investigations into its impact on specific metabolic enzymes within cells or organs.

Advanced Research Applications and Methodological Contributions

Integration into High-ThroughPUT Screening (HTS) Methodologies

High-throughput screening (HTS) is a widely used method in early-phase discovery research that enables the rapid assessment of large libraries of compounds against specific biological targets or phenotypes. evotec.combmglabtech.comwikipedia.orgnih.gov This automated process facilitates the identification of compounds exhibiting desired activity. evotec.combmglabtech.comwikipedia.org Alazanine Triclofenate (CID 76963566) was identified as a candidate molecule in a high-throughput chemical screen aimed at discovering inhibitors of glutathione (B108866) synthesis or molecules affecting cellular metabolism. core.ac.uk This demonstrates the integration of this compound and its related forms into HTS methodologies as part of the search for bioactive compounds. HTS typically involves the use of miniaturized assays, robotics, and data processing software to quickly generate and handle large datasets. bmglabtech.comwikipedia.orgnuvisan.com The application of HTS allows for the rapid exclusion of compounds with little to no effect, accelerating the identification of promising candidates for further investigation. bmglabtech.com

Contribution to Chemical Biology and Drug Discovery Paradigms

Chemical biology leverages small molecules to study and manipulate biological systems, thereby contributing to the understanding of disease mechanisms and the identification of potential therapeutic targets. This compound's investigation within biomedical research, particularly concerning kinase inhibition, aligns with key aspects of chemical biology and drug discovery paradigms. ontosight.ai Kinase inhibitors are a significant class of therapeutic agents, particularly in treating diseases characterized by dysregulated signaling pathways, such as cancer. ontosight.ai The identification of compounds like this compound Triclofenate through screening efforts contributes to the pool of molecules that can be explored for their effects on cellular processes and their potential in drug discovery. core.ac.uk HTS, as a method through which this compound Triclofenate was identified, is a cornerstone of modern drug discovery, enabling the rapid screening of vast chemical spaces. evotec.comnih.gov The insights gained from studying the biological activity of this compound contribute to the broader understanding of how small molecules can modulate biological function, which is central to chemical biology and the development of new therapeutic strategies. nih.govoup.comresearchgate.net

Emerging Research Frontiers and Interdisciplinary Perspectives

Nanotechnology and Material Science Integration

The integration of Alazanine with nanotechnology and material science is an emerging area of interest, particularly concerning the development of nanoparticle formulations for research delivery applications. Nanotechnology, which involves the manipulation of matter at the nanoscale (typically 1 to 100 nanometers), offers unique opportunities to modify the properties and behavior of compounds like this compound. chemisgroup.usmdpi.com Nanomaterials exhibit distinct chemical and physical properties compared to their bulk counterparts due to their small size and large surface area. mdpi.com

Nanoparticle-based delivery systems have garnered significant attention in research for their potential advantages, including enhanced targeting capabilities and the ability to influence the interaction of compounds with biological systems. nih.govdovepress.comeuropa.eu While general research exists on using nanoparticles for delivering various compounds, including in areas like drug delivery systems and for targeting specific cells, specific detailed research findings or data tables directly linking this compound to nanoparticle formulations for research delivery were not prominently available in the search results within the allowed scope. nih.govdovepress.commdpi.commedsci.orgmdpi.com

However, the principles of nanotechnology and material science are broadly applicable to enhancing the study and potential application of chemical compounds. For instance, materials science contributes to understanding the structure-property relationships of materials, including nanoparticles. uni-jena.de Nanoparticle synthesis and assembly are active areas within materials science and nanotechnology research. lu.se The integration of these fields allows for the design and creation of nanostructures with tailored properties. lu.se Future research could potentially explore encapsulating this compound within various nanoparticle matrices, such as polymeric or lipid-based nanoparticles, to study how this affects its stability, solubility, or interactions in research models. nih.govmdpi.com The aim would be to control the compound's behavior at a nanoscale level to facilitate specific research objectives.

Systems Biology and Omics Approaches in this compound Research

Systems biology and various omics approaches are powerful tools being increasingly applied to understand the complex interactions of chemical compounds within biological systems. Systems biology focuses on studying the complex interactions within biological networks, rather than examining individual components in isolation. ntnu.nouni-ulm.degatech.edu This interdisciplinary field integrates data from multiple experimental sources, including high-throughput methods. uni-ulm.degatech.edu

Omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive snapshots of biological systems at different molecular levels. nih.govnih.gov These approaches can reveal alterations and provide insights into the mechanisms underlying the effects of compounds. nih.govnih.gov For example, metabolomics can identify detectable metabolites in cells treated with a compound. core.ac.uk

One search result indicates that this compound triclofenate (AZT) was used in a study involving metabolomics analysis in PANC-1 cells. The study compared the relative abundance of various metabolites, including glutamine, glutamate (B1630785), and phosphocholine, in cells treated with AZT versus control. core.ac.uk This demonstrates the application of omics (specifically metabolomics) to investigate the cellular impact of this compound. While detailed data tables from this specific study were not available in the search snippets, the mention highlights the relevance of omics in this compound research.

Integrating multiple omics techniques can provide a more detailed understanding of molecular mechanisms. nih.gov Computational modeling and simulation are also integral to systems biology, helping to analyze and understand complex biological networks and predict how molecular interactions change. ucd.ie Future this compound research could benefit from a multi-omics approach combined with systems biology modeling to gain a holistic view of its interactions and effects at a cellular or organismal level.

Future Methodological Advancements in this compound Studies

Future methodological advancements in this compound studies are likely to mirror broader trends in chemical and biomedical research, emphasizing increased precision, throughput, and the integration of computational approaches. The application of artificial intelligence (AI) and machine learning is becoming increasingly important in nanotechnology and materials science, assisting in the design, synthesis, and improvement of nanomaterials. ijrpr.com This could potentially extend to the design and optimization of this compound-loaded nanoparticle formulations.

The development of new tools and experimental approaches is a continuous process in research. ntnu.no High-throughput data collection and analysis technologies, including those for genomics, epigenetics, proteomics, and metabolomics, are crucial for systems biology and are constantly evolving. gatech.edu Advancements in analytical techniques for characterizing chemical compounds and their interactions at a molecular level will also be vital for future this compound research.

Furthermore, the concept of "Digital Twins," computational models of biological systems or even patients, is an emerging area in systems biology aimed at understanding disease mechanisms and optimizing treatments through simulation. ucd.ie While ambitious, such approaches could theoretically be applied in the long term to model the effects of compounds like this compound in complex biological contexts.

Q & A

Q. How should large-scale datasets from this compound omics studies (e.g., transcriptomics, proteomics) be managed and interpreted?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use bioinformatics pipelines (e.g., DESeq2 for RNA-seq, MaxQuant for proteomics) with false discovery rate (FDR) correction. Deposit raw data in public repositories (e.g., GEO, PRIDE) .

Methodological Notes

  • Data Presentation : Follow journal-specific guidelines for figures (e.g., error bars denoting SD/SE) and tables (raw data in appendices) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Use controlled vocabularies (e.g., ChEBI for chemical terms) .
  • Critical Analysis : Highlight limitations (e.g., assay interference risks) and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.